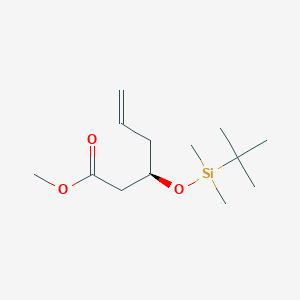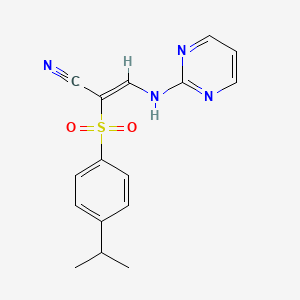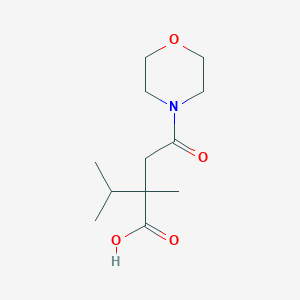
((1S,3R)-2,2-Difluoro-3-methylcyclopropyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound ((1S,3R)-2,2-Difluoro-3-methylcyclopropyl)methanol is also known as [(1S,3R)-2,2-difluoro-3-(hydroxymethyl)cyclopropyl]methanol . It has a CAS Number of 405150-89-2 and a molecular weight of 138.11 .
Molecular Structure Analysis
The compound’s IUPAC name is( (1R,2S)-3,3-difluorocyclopropane-1,2-diyl)dimethanol . Its InChI code is 1S/C5H8F2O2/c6-5(7)3(1-8)4(5)2-9/h3-4,8-9H,1-2H2/t3-,4+ . The compound is in the form of an oil . Physical And Chemical Properties Analysis
The compound((1S,3R)-2,2-Difluoro-3-methylcyclopropyl)methanol is an oil . It has a molecular weight of 138.11 .
Wissenschaftliche Forschungsanwendungen
Methanol as a Resource and Catalyst
Methanol, derived from “((1S,3R)-2,2-Difluoro-3-methylcyclopropyl)methanol”, is a versatile chemical with various applications in scientific research and industry. It serves as a carbon source for methanotrophs, bacteria that can convert methane into valuable bioproducts such as single-cell protein, biopolymers, and methanol itself. This process demonstrates the potential of methanol in biotechnological applications, including genetic engineering to produce novel compounds and enzymes with high conversion efficiencies. Furthermore, methanol is integral to the synthesis of other chemicals, highlighting its role in catalysis and chemical transformations (Strong, Xie, & Clarke, 2015).
Methanol in Energy Systems
Methanol is a key component in energy systems, including its use as a fuel in direct methanol fuel cells (DMFCs), where it offers a clean-burning, efficient energy source. The exploration of methanol crossover in DMFCs underscores the challenges and advancements in utilizing methanol for energy generation. This research is crucial for developing more efficient fuel cells with reduced methanol crossover, enhancing their performance and viability as an alternative energy source (Heinzel & Barragán, 1999).
Methanol in Environmental Science
Methanol plays a significant role in atmospheric chemistry as the second most abundant volatile organic compound in the troposphere. Studies focusing on the net land methanol flux provide insights into its sources, sinks, and impact on atmospheric chemistry. Understanding the terrestrial ecosystem-scale methanol exchange is essential for global methanol budgets and offers a perspective on how methanol influences environmental processes (Wohlfahrt et al., 2015).
Methanol in Material Science
In material science, methanol is used as a solvent and reagent in various syntheses, including the preparation of polymers and other materials. The study of methanol and its interactions with materials contributes to the development of new materials with specific properties, demonstrating methanol's importance in scientific research beyond its traditional applications (Pulyalina et al., 2020).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of ((1S,3R)-2,2-Difluoro-3-methylcyclopropyl)methanol are currently unknown. This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
The specifics of these interactions and the resulting changes are subject to ongoing research .
Biochemical Pathways
The biochemical pathways affected by ((1S,3R)-2,2-Difluoro-3-methylcyclopropyl)methanol are not yet fully understood. It’s possible that this compound could interact with multiple pathways, leading to a variety of downstream effects. More research is needed to elucidate these pathways and their implications .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of ((1S,3R)-2,2-Difluoro-3-methylcyclopropyl)methanol. Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets and exerts its effects .
Eigenschaften
IUPAC Name |
[(1S,3R)-2,2-difluoro-3-methylcyclopropyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2O/c1-3-4(2-8)5(3,6)7/h3-4,8H,2H2,1H3/t3-,4-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFCACSLFLWHTL-QWWZWVQMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C1(F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](C1(F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((1S,3R)-2,2-Difluoro-3-methylcyclopropyl)methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3'-(3-Fluorophenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2796324.png)



![5-(3,4-Dimethoxyphenyl)-2-(piperidin-1-yl)-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2796333.png)
![(8-Pyridin-2-yl-1,4-dioxaspiro[4.5]decan-8-yl)methanamine](/img/structure/B2796334.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2796335.png)
![methyl 6-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-5-cyano-4-(2-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate](/img/structure/B2796336.png)
![4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-[3-(propan-2-yloxy)propyl]butanamide](/img/structure/B2796337.png)


![2-[4-(2-Methylpropyl)phenyl]ethanamine;hydrochloride](/img/structure/B2796341.png)
